molecular formula C28H26N4O10S2 B13640123 4-((4'-((8-Amino-1-hydroxy-5,7-disulfonaphthalen-2-yl)diazenyl)-3,3'-dimethyl-[1,1'-biphenyl]-4-yl)amino)-4-oxobutanoic acid

4-((4'-((8-Amino-1-hydroxy-5,7-disulfonaphthalen-2-yl)diazenyl)-3,3'-dimethyl-[1,1'-biphenyl]-4-yl)amino)-4-oxobutanoic acid

Cat. No.: B13640123
M. Wt: 642.7 g/mol
InChI Key: ROPGVKGUJLIQSP-UHFFFAOYSA-N
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Description

4-((4’-((8-Amino-1-hydroxy-5,7-disulfonaphthalen-2-yl)diazenyl)-3,3’-dimethyl-[1,1’-biphenyl]-4-yl)amino)-4-oxobutanoic acid is a complex organic compound with a molecular formula of C30H32N2O16S4 This compound is characterized by its intricate structure, which includes multiple functional groups such as amino, hydroxy, and sulfonic acid groups

Preparation Methods

The synthesis of 4-((4’-((8-Amino-1-hydroxy-5,7-disulfonaphthalen-2-yl)diazenyl)-3,3’-dimethyl-[1,1’-biphenyl]-4-yl)amino)-4-oxobutanoic acid involves several steps The process typically begins with the preparation of the naphthalene derivative, which is then diazotized and coupled with a biphenyl derivativeThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The amino and hydroxy groups can be oxidized under specific conditions, leading to the formation of corresponding oxo and nitro derivatives.

    Reduction: The azo group can be reduced to form amines.

    Substitution: The sulfonic acid groups can participate in substitution reactions, often leading to the formation of sulfonate esters or amides.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-((4’-((8-Amino-1-hydroxy-5,7-disulfonaphthalen-2-yl)diazenyl)-3,3’-dimethyl-[1,1’-biphenyl]-4-yl)amino)-4-oxobutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((4’-((8-Amino-1-hydroxy-5,7-disulfonaphthalen-2-yl)diazenyl)-3,3’-dimethyl-[1,1’-biphenyl]-4-yl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity. The pathways involved often include signal transduction and metabolic pathways, which can lead to various biological effects .

Comparison with Similar Compounds

Similar compounds to 4-((4’-((8-Amino-1-hydroxy-5,7-disulfonaphthalen-2-yl)diazenyl)-3,3’-dimethyl-[1,1’-biphenyl]-4-yl)amino)-4-oxobutanoic acid include other azo dyes and naphthalene derivatives. These compounds share similar structural features but differ in their specific functional groups and overall molecular architecture. The uniqueness of 4-((4’-((8-Amino-1-hydroxy-5,7-disulfonaphthalen-2-yl)diazenyl)-3,3’-dimethyl-[1,1’-biphenyl]-4-yl)amino)-4-oxobutanoic acid lies in its combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C28H26N4O10S2

Molecular Weight

642.7 g/mol

IUPAC Name

4-[4-[4-[(8-amino-1-hydroxy-5,7-disulfonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylanilino]-4-oxobutanoic acid

InChI

InChI=1S/C28H26N4O10S2/c1-14-11-16(3-6-19(14)30-24(33)9-10-25(34)35)17-4-7-20(15(2)12-17)31-32-21-8-5-18-22(43(37,38)39)13-23(44(40,41)42)27(29)26(18)28(21)36/h3-8,11-13,36H,9-10,29H2,1-2H3,(H,30,33)(H,34,35)(H,37,38,39)(H,40,41,42)

InChI Key

ROPGVKGUJLIQSP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C3)C(=CC(=C4N)S(=O)(=O)O)S(=O)(=O)O)O)C)NC(=O)CCC(=O)O

Origin of Product

United States

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